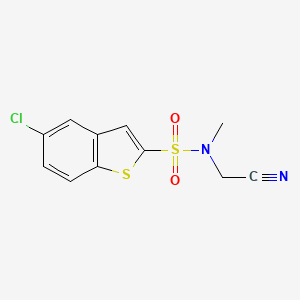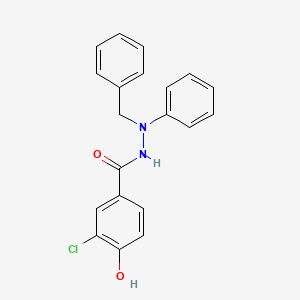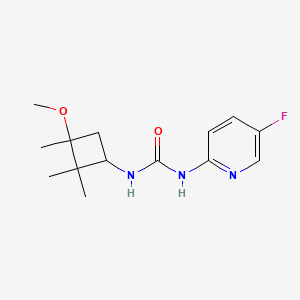
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide, also known as TAK-915, is a novel small molecule that has gained significant interest in recent years due to its potential therapeutic applications.
Mecanismo De Acción
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide selectively binds to the GABA A α2/α3 receptor subtypes, which are predominantly expressed in the hippocampus, a brain region critical for learning and memory. By inhibiting the activity of these receptors, 5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide enhances the release of acetylcholine, a neurotransmitter that plays a key role in cognitive function. 5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide also increases the activity of glutamate, another neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. It has also been found to reduce anxiety-like behavior and improve sleep quality in animal models of anxiety and insomnia. 5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide has a favorable pharmacokinetic profile, with good brain penetration and a long half-life, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide is its selectivity for the GABA A α2/α3 receptor subtypes, which allows for more precise targeting of these receptors compared to non-selective GABA A modulators. However, one limitation of 5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide is its relatively low potency, which may require higher doses to achieve therapeutic effects.
Direcciones Futuras
Future research on 5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide could focus on optimizing its pharmacological properties, such as improving its potency and selectivity, as well as investigating its potential therapeutic applications in other neurological disorders. Additionally, studies could explore the effects of 5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide on other neurotransmitter systems and their interactions with the GABA A α2/α3 receptors. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide in humans.
Métodos De Síntesis
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide is synthesized through a multi-step process involving several chemical reactions. The starting material is 5-chloro-2-nitrobenzoic acid, which is first converted to 5-chloro-2-aminobenzoic acid. The amino group is then protected with a benzyl group, followed by a series of reactions to introduce the benzothiophene and sulfonamide moieties. The final step involves deprotection of the benzyl group to yield 5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide.
Aplicaciones Científicas De Investigación
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to selectively inhibit the activity of the GABA A α2/α3 receptor subtypes, which are known to be involved in the regulation of cognitive function, anxiety, and sleep. 5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide has also been found to improve memory and cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S2/c1-14(5-4-13)18(15,16)11-7-8-6-9(12)2-3-10(8)17-11/h2-3,6-7H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBGFOHOZNTBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)S(=O)(=O)C1=CC2=C(S1)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(cyanomethyl)-N-methyl-1-benzothiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7682260.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-5-(cyclopropylsulfamoyl)furan-2-carboxamide](/img/structure/B7682270.png)
![1-(1-Methylpyrazol-4-yl)-3-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]piperidin-2-one](/img/structure/B7682276.png)

![3-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]-1-(2,2,2-trifluoroethyl)piperidin-2-one](/img/structure/B7682307.png)
![5-(2,2,2-trifluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7682311.png)
![N-[1-(3-bromophenyl)ethyl]-2-methyl-3-methylsulfonylpropan-1-amine](/img/structure/B7682312.png)
![3-methyl-N-[3-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]propyl]furan-2-carboxamide](/img/structure/B7682323.png)
![2-[(4-Fluorophenyl)methyl]-5-[4-(2-methoxyethyl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B7682331.png)

![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B7682346.png)


![1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7682362.png)